2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Overview
Description
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic organic compound containing a benzothiazole ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 2-aminothiophenol and ethyl chloroformate.
Reaction Steps: The process involves cyclization reactions to form the benzothiazole ring, followed by carboxylation to introduce the carboxylic acid group.
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve batch processes for small-scale production or continuous processes for large-scale manufacturing.
Catalysts and Solvents: Various catalysts and solvents are employed to optimize yield and purity. Common catalysts include acids, bases, or metal catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions at different positions on the benzothiazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical reagents.
Substitution: Halogenation reactions often use bromine or chlorine, while nucleophilic substitution may involve alkyl halides.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as benzothiazolone.
Reduction Products: Reduced derivatives like benzothiazolol.
Substitution Products: Various substituted benzothiazoles depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Benzothiazole: A similar compound with a similar ring structure but without the amino and carboxylic acid groups.
Indole: Another heterocyclic compound with different biological activities.
Thiazole: Contains a sulfur atom in the ring, leading to different chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h4H,1-3H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWIUYPFUVLKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197494 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40440-23-1 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40440-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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